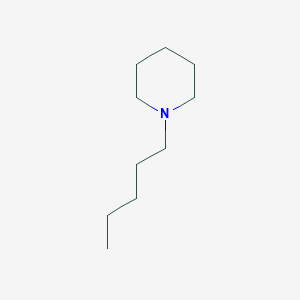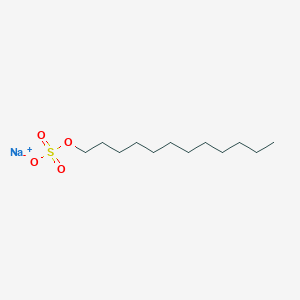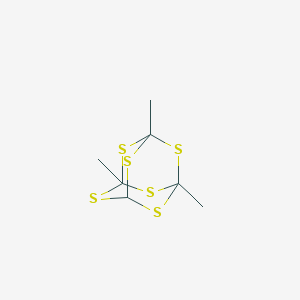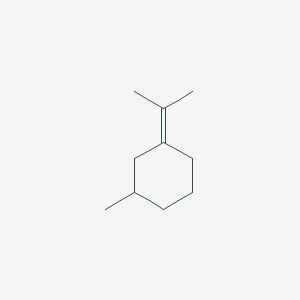
m-Menth-3(8)-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
M-Menth-3(8)-ene is a natural compound that belongs to the class of terpenes. It is commonly found in plants such as Eucalyptus, Thyme, and Rosemary. The compound has been studied extensively due to its various biological activities.
作用機序
The mechanism of action of m-Menth-3(8)-ene is not fully understood. However, it is believed to exert its biological effects through various mechanisms, including modulation of the immune system, inhibition of oxidative stress, and regulation of gene expression.
生化学的および生理学的効果
M-Menth-3(8)-ene has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial activity against various microorganisms, including bacteria and fungi. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
One of the advantages of using m-Menth-3(8)-ene in lab experiments is its availability. The compound can be easily synthesized or extracted from natural sources. Additionally, the compound has been extensively studied, making it a well-characterized compound. However, one of the limitations of using m-Menth-3(8)-ene in lab experiments is its volatility. The compound is highly volatile, which may lead to loss of the compound during experiments.
将来の方向性
There are various future directions for the study of m-Menth-3(8)-ene. One of the future directions is the study of the compound's potential use in the treatment of cancer and neurological disorders. Additionally, the compound's potential as an antimicrobial agent and its use in food preservation can be further explored. Furthermore, the development of novel synthesis methods for m-Menth-3(8)-ene can be explored to improve the yield and purity of the compound.
合成法
M-Menth-3(8)-ene can be synthesized through various methods, including steam distillation, solvent extraction, and chemical synthesis. However, the most commonly used method is steam distillation. In this method, the plant material is subjected to high-temperature steam, which causes the release of volatile compounds, including m-Menth-3(8)-ene. The compound is then separated from the steam by cooling and condensing the steam.
科学的研究の応用
M-Menth-3(8)-ene has been extensively studied for its various biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use in the treatment of cancer and neurological disorders. The compound has been shown to have a selective cytotoxic effect on cancer cells, making it a potential candidate for cancer treatment. Additionally, m-Menth-3(8)-ene has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
13828-34-7 |
|---|---|
製品名 |
m-Menth-3(8)-ene |
分子式 |
C10H18 |
分子量 |
138.25 g/mol |
IUPAC名 |
1-methyl-3-propan-2-ylidenecyclohexane |
InChI |
InChI=1S/C10H18/c1-8(2)10-6-4-5-9(3)7-10/h9H,4-7H2,1-3H3 |
InChIキー |
NBSQIOVLBNJEFJ-UHFFFAOYSA-N |
SMILES |
CC1CCCC(=C(C)C)C1 |
正規SMILES |
CC1CCCC(=C(C)C)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



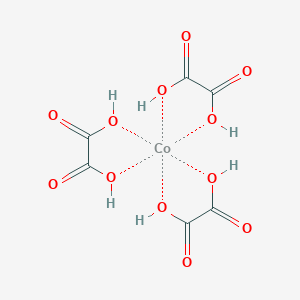
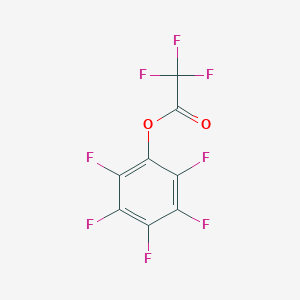
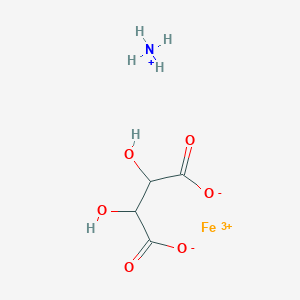
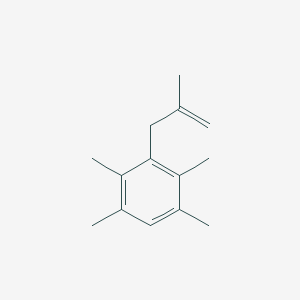
![3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate](/img/structure/B89179.png)
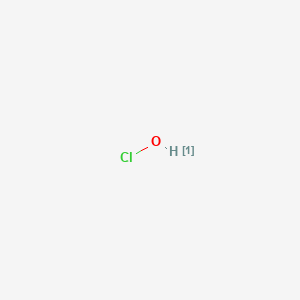
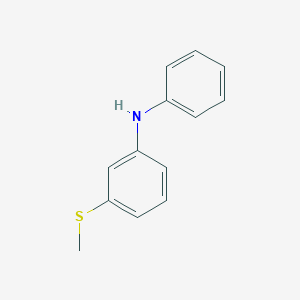

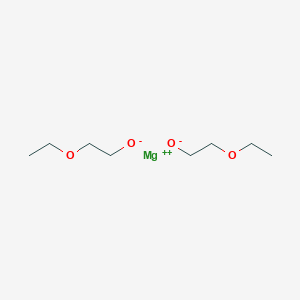
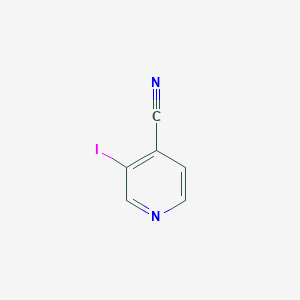
![(1R,4aβ)-Decahydro-1β-[(E)-5-hydroxy-3-methyl-3-pentenyl]-2,5,5,8aβ-tetramethylnaphthalen-2α-ol](/img/structure/B89195.png)
